Molecular weight and formula of 4-Methoxy-4-piperidinecarboxamide HCl
Molecular weight and formula of 4-Methoxy-4-piperidinecarboxamide HCl
An In-depth Technical Guide to 4-Methoxy-4-piperidinecarboxamide HCl
Abstract
This technical guide provides a comprehensive scientific overview of 4-Methoxy-4-piperidinecarboxamide hydrochloride (HCl). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active therapeutic agents. This document delineates the core physicochemical properties, a proposed synthetic pathway, robust analytical characterization methodologies, and the potential pharmacological relevance of this specific derivative. By integrating established chemical principles with data from analogous structures, this guide serves as an essential resource for researchers engaged in the design and development of novel chemical entities.
Introduction and Chemical Identity
4-Methoxy-4-piperidinecarboxamide HCl is a piperidine derivative featuring both a methoxy and a carboxamide substituent at the C4 position. The presence of these functional groups on a quaternary carbon within a core CNS-active scaffold suggests a unique profile for modulating biological targets. The hydrochloride salt form is intended to enhance aqueous solubility and improve handling characteristics. While not a widely cataloged compound, its structure is of significant interest for probing structure-activity relationships (SAR) in drug discovery programs.
The chemical identity is defined by the following parameters, which have been calculated based on its structure as direct experimental data is not available in public repositories.
| Parameter | Value |
| IUPAC Name | 4-methoxy-4-piperidinecarboxamide;hydrochloride |
| Molecular Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 194.66 g/mol |
| Canonical SMILES | COC1(CCNCC1)C(=O)N.Cl |
| InChIKey | InChIKey=FUPPLFVILHWIOU-UHFFFAOYSA-N |
| CAS Number | Not assigned |
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of 4-Methoxy-4-piperidinecarboxamide HCl.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 4-Methoxy-4-piperidinecarboxamide HCl can be conceptualized starting from a commercially available, N-protected 4-piperidone derivative. The following multi-step pathway leverages well-established chemical transformations. The use of a nitrogen protecting group, such as a Boc (tert-butyloxycarbonyl) group, is critical to prevent side reactions involving the piperidine nitrogen.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol Justification:
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Cyanohydrin Formation: The reaction of N-Boc-4-piperidone with trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis acid like zinc iodide is a mild and effective method for introducing the cyano and a protected hydroxyl group. This sets the stage for the subsequent methoxy installation.
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Williamson Ether Synthesis: The hydroxyl group of the cyanohydrin intermediate is deprotonated using a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting alkoxide readily undergoes an Sₙ2 reaction with methyl iodide (CH₃I) to form the desired methoxy ether. This reaction must be performed under anhydrous conditions to prevent quenching of the base.
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Partial Nitrile Hydrolysis: This is a critical and potentially challenging step. The conversion of the nitrile to a primary amide requires carefully controlled acidic conditions.[1] Using concentrated sulfuric acid at a maintained low temperature (e.g., 50-80°C) can favor the formation of the amide over the complete hydrolysis to a carboxylic acid.[1] The reaction progress must be diligently monitored by techniques like TLC or LC-MS.
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Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under strong acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane or isopropanol is ideal, as it simultaneously cleaves the Boc group and precipitates the final product as its stable hydrochloride salt.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Methoxy-4-piperidinecarboxamide HCl.
| Technique | Expected Results & Interpretation |
| ¹H NMR | Piperidine Protons: Complex multiplets in the δ 1.5-3.5 ppm range. Methoxy Protons: A sharp singlet at ~δ 3.2-3.4 ppm. Amide Protons: Two broad singlets (or one very broad singlet) in the δ 7.0-8.0 ppm range. Amine Proton (N-H₂⁺): A broad singlet at higher chemical shift (>δ 9.0 ppm), which may exchange with D₂O. |
| ¹³C NMR | Quaternary C4: Signal around δ 75-85 ppm. Piperidine Carbons: Signals in the δ 25-50 ppm range. Methoxy Carbon: Signal around δ 50-55 ppm. Amide Carbonyl: Signal in the δ 170-180 ppm range. |
| FTIR | N-H Stretch: Broad absorption from ~2400-3200 cm⁻¹ (amine salt) and sharper peaks ~3200-3400 cm⁻¹ (amide N-H). C=O Stretch (Amide I): Strong absorption around 1660-1680 cm⁻¹. N-H Bend (Amide II): Absorption around 1620-1640 cm⁻¹. C-O Stretch (Ether): Strong absorption around 1080-1120 cm⁻¹. |
| Mass Spec (ESI+) | Molecular Ion (M+H)⁺: For the free base (C₇H₁₄N₂O₂), the expected m/z would be ~159.11. The fragmentation pattern would likely show losses of the carboxamide and methoxy groups. |
| HPLC | Purity assessment using a suitable C18 column with a mobile phase gradient of water/acetonitrile containing an additive like TFA or formic acid. Detection by UV at ~210 nm. |
The combination of these techniques provides an unequivocal confirmation of the compound's structure and a reliable measure of its purity.[2]
Potential Applications in Drug Development
The piperidine moiety is a cornerstone in the development of CNS-targeted drugs due to its ability to confer favorable properties such as blood-brain barrier permeability and potent interactions with various receptors.[3][4]
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Neurological Disorders: The structure is analogous to scaffolds found in compounds targeting dopamine, serotonin, and opioid receptors. Its potential as an analgesic, antidepressant, or antipsychotic agent warrants investigation.[3] The geminal-disubstitution at the C4 position can lock the piperidine ring in a specific conformation, which may lead to enhanced selectivity for a particular receptor subtype.
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Choline Transporter Inhibition: Related structures, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, have been identified as potent inhibitors of the presynaptic choline transporter (CHT).[5][6] This suggests that 4-Methoxy-4-piperidinecarboxamide HCl could be explored as a tool compound or lead structure for modulating cholinergic signaling, which is implicated in cognitive function and neurodegenerative diseases.
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Scaffold for Library Synthesis: This compound serves as a valuable starting point for further chemical modification. The primary amide can be functionalized, and substitutions can be made on the piperidine nitrogen to rapidly generate a library of analogs for screening against a wide range of biological targets.
Safety, Handling, and Storage
As with any novel chemical entity, 4-Methoxy-4-piperidinecarboxamide HCl should be handled with appropriate care. While specific toxicity data is unavailable, general precautions for amine hydrochloride salts should be followed.
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt is expected to be a stable, crystalline solid.
-
First Aid:
A comprehensive risk assessment should be performed before undertaking any experimental work with this compound.
References
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PubChemLite. (n.d.). 4-(methoxymethyl)piperidine-4-carboxylic acid hydrochloride (C8H15NO3). Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Retrieved from [Link]
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Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved from [Link]
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CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine-4-carboxamide hydrochloride. PubChem. Retrieved from [Link]
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PubChemLite. (n.d.). 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Piperidinecarboxamide. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Retrieved from [Link]
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